molecular formula C20H22ClNO5 B2738469 2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide CAS No. 2034242-53-8

2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide

Cat. No.: B2738469
CAS No.: 2034242-53-8
M. Wt: 391.85
InChI Key: SAXVACNKXUTCPM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide is a synthetic small molecule compound featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked to a 2-(4-chlorophenoxy)-2-methylpropanamide group via a hydroxyethyl connector. This molecular architecture is characteristic of compounds investigated for their potential bioactivity in pharmacological research. While the specific biological profile of this exact compound is under characterization, structurally related benzodioxin and acetamide derivatives have demonstrated significant research potential across multiple therapeutic areas. Compounds containing the 2,3-dihydro-1,4-benzodioxin moiety have shown promise in antimicrobial research, with recent studies highlighting derivatives exhibiting antibacterial and antifungal properties . Additionally, structurally similar N-substituted propanamide compounds have emerged as important candidates in bone metabolism research, where acetamide derivatives have demonstrated potent anti-osteoclastogenic activity by suppressing RANKL-induced osteoclast formation and bone resorption activity in vitro . The chlorophenoxy moiety present in this compound is a pharmacophore found in various biologically active molecules, suggesting potential research applications in developing enzyme inhibitors and receptor modulators. Researchers value this compound for its modular structure that allows for further chemical modifications, enabling structure-activity relationship studies across multiple research domains. This chemical is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols, utilizing personal protective equipment and working in adequately ventilated areas. Proper storage conditions should be maintained as specified in the product documentation.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5/c1-20(2,27-15-6-4-14(21)5-7-15)19(24)22-12-16(23)13-3-8-17-18(11-13)26-10-9-25-17/h3-8,11,16,23H,9-10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXVACNKXUTCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C1=CC2=C(C=C1)OCCO2)O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form 2,3-dihydrobenzo[b][1,4]dioxin. This intermediate is then subjected to further reactions, including azidation, Curtius rearrangement, hydrolysis, and salification, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing side reactions. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on key structural differences and inferred pharmacological implications.

Compound 923719-87-3: N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide

  • Structural Features :
    • Shares a 4-chlorophenyl group and a propanamide backbone.
    • Replaces the benzodioxin moiety with a 4-methoxyphenyl group.
    • Lacks the hydroxyethyl linker present in the target compound.
  • The methoxy group may confer different electronic effects (e.g., electron-donating vs. electron-withdrawing) compared to the chlorophenoxy group .
Property Target Compound Compound 923719-87-3
Aromatic Substituents 4-Chlorophenoxy, 2,3-dihydrobenzodioxin 4-Chlorophenyl, 4-methoxyphenyl
Polar Groups Hydroxyethyl, amide Amide only
Molecular Weight ~400–450 g/mol (estimated) ~350–380 g/mol (estimated)

Compound 879167-95-0: (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

  • Structural Features: Contains a benzodioxin-carboxylate ester linked to a triazine-aniline core. Lacks the chlorophenoxy and hydroxyethyl groups.
  • Comparison: The triazine-aniline system in 879167-95-0 introduces multiple hydrogen-bond donors/acceptors, which may enhance interactions with nucleic acids or kinases. The ester linkage in 879167-95-0 is more hydrolytically labile than the amide bond in the target compound, suggesting differences in metabolic stability .
Property Target Compound Compound 879167-95-0
Core Heterocycle Benzodioxin Triazine + benzodioxin
Functional Groups Chlorophenoxy, hydroxyethyl, amide Carboxylate ester, triazine, aniline
Hydrolytic Stability High (amide bond) Moderate (ester bond)

Compound 454428-46-7: 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide

  • Structural Features: Features a thiadiazole-thioether group and an azo-linked phenyl group. No benzodioxin or chlorophenoxy moieties.
  • Comparison :
    • The thiadiazole and azo groups in 454428-46-7 may confer redox activity or metal-binding properties absent in the target compound.
    • The rigid azo linkage contrasts with the flexible hydroxyethyl spacer in the target compound, impacting conformational adaptability .

Key Research Findings and Inferences

Bioavailability: The hydroxyethyl group in the target compound may improve aqueous solubility compared to non-polar analogs like 923719-87-3, though experimental data are lacking.

Target Selectivity : The benzodioxin moiety could enhance binding to serotonin or adrenergic receptors, as seen in related benzodioxin-containing drugs (e.g., nebivolol). This contrasts with triazine-based compounds like 879167-95-0, which may target enzymes like dihydrofolate reductase .

Metabolic Stability : The amide bond in the target compound is likely more resistant to hydrolysis than ester-containing analogs (e.g., 879167-95-0), suggesting longer half-life in vivo.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide is a synthetic organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H22_{22}ClN1_{1}O4_{4}
  • Molecular Weight : 363.84 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the benzodioxin moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Modulation of Receptor Activity : The chlorophenoxy group may interact with various receptors, influencing signaling pathways related to inflammation and pain.

Pharmacological Effects

The pharmacological profile of this compound has been explored in various studies:

Antinociceptive Effects

A study investigated the antinociceptive properties of related compounds in animal models. The results indicated that similar structures exhibited significant pain-relieving effects, suggesting potential for this compound as an analgesic agent.

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. In vitro tests on similar compounds have shown efficacy against various bacterial strains, indicating a need for further exploration into its antimicrobial potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to or structurally similar to this compound:

StudyFindings
Obniska et al. (2016)Investigated anticonvulsant activity in related amides; demonstrated efficacy in seizure models with a focus on sodium and calcium channel modulation.
Binda et al. (2019)Explored enzyme inhibition profiles; suggested that structural modifications could enhance selectivity for specific isoforms of monoamine oxidases.
Suchetan et al. (2016)Examined structural correlations with biological activity; highlighted the importance of substituents in determining pharmacological effects.

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